molecular formula C13H13NO3S B7877924 [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid

[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid

Cat. No.: B7877924
M. Wt: 263.31 g/mol
InChI Key: MWCNXNJDACYOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a thioacetic acid moiety, making it a valuable subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydroquinoline-4-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thioacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted thioacetic acid derivatives.

Scientific Research Applications

[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thioacetic acid moiety can interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

    2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: Studied for their analgesic and anti-inflammatory properties.

    Indole derivatives: Widely researched for their biological activities, including anticancer and antimicrobial effects.

Uniqueness

[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid is unique due to its specific combination of a quinoline core and a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1-ethyl-2-oxoquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-14-10-6-4-3-5-9(10)11(7-12(14)15)18-8-13(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCNXNJDACYOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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